1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride
Description
1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine-based compound characterized by a 3-fluoro-4-methylbenzyl substituent at the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Piperidine derivatives are frequently explored for their bioactivity, including enzyme inhibition (e.g., thrombin, cholinesterase) and receptor modulation (e.g., nicotinic receptors) .
Properties
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2.ClH/c1-10-2-3-11(8-13(10)15)9-16-6-4-12(5-7-16)14(17)18;/h2-3,8,12H,4-7,9H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPZCBKJNYERCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Piperidine-4-carboxylic Acid Core
The piperidine ring with a carboxylic acid at the 4-position can be synthesized starting from 1,5-diaminopentane or related precursors, followed by cyclization and functional group manipulations. A common approach involves:
- Cyclization to form the piperidine ring.
- Introduction or protection of the carboxylic acid group as an ester to facilitate further reactions.
Introduction of the 3-Fluoro-4-methylbenzyl Group
The benzyl substituent is introduced via nucleophilic substitution using 3-fluoro-4-methylbenzyl halides (commonly chlorides) reacting with the nitrogen atom on the piperidine ring. This reaction typically uses a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile to promote substitution.
Hydrolysis to Carboxylic Acid
The ester protecting group on the piperidine ring is hydrolyzed under acidic conditions, often by heating with aqueous hydrochloric acid at approximately 93–96°C for extended periods (e.g., 17 hours), to yield the free carboxylic acid.
Formation of Hydrochloride Salt
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, improving the compound’s physical properties such as solubility and stability.
Representative Reaction Scheme and Conditions
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Alkylation of piperidine-4-carboxylate ester | 3-Fluoro-4-methylbenzyl chloride, K₂CO₃, acetonitrile, reflux | Efficient substitution |
| 2 | Hydrolysis of ester to carboxylic acid | HCl (aq), 93–96°C, 17 hours | Complete conversion to acid |
| 3 | Salt formation | HCl gas or aqueous HCl, solvent (e.g., isopropanol/dichloromethane) | Precipitation of hydrochloride salt |
Chemical Resolution and Stereochemical Considerations
In related fluoropiperidine carboxylic acids, chemical resolution techniques have been employed to obtain enantiomerically pure compounds. For example, chiral resolution using (R)- or (S)-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate under nitrogen at low temperature can yield diastereomeric esters, which are separated by chromatography. Subsequent hydrogenation with Pd/C under hydrogen atmosphere regenerates the carboxylic acid with high enantiomeric excess (>95% ee).
Though specific stereochemical resolution data for 1-(3-fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride is limited, these methods provide a framework for obtaining optically pure forms if required.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms substitution patterns, especially fluorine’s effect on aromatic protons.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment (>95%) and monitoring reaction progress.
- Mass Spectrometry (MS): Confirms molecular weight and identity.
- Optical Rotation: Used in stereochemical purity assessment in resolution steps.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value |
|---|---|
| Alkylation base | Potassium carbonate (K₂CO₃) |
| Alkylation solvent | Acetonitrile |
| Alkylation temperature | Reflux or room temperature |
| Ester hydrolysis agent | Aqueous hydrochloric acid |
| Hydrolysis temperature | 93–96°C |
| Hydrolysis time | ~17 hours |
| Salt formation | HCl treatment in isopropanol/dichloromethane |
| Purity | >95% (HPLC) |
| Enantiomeric excess (if resolved) | >95% ee (via chiral resolution) |
Research Findings and Industrial Relevance
Industrial synthesis optimizes these steps for scalability, yield, and purity, often employing continuous flow reactors and automated purification to minimize waste and enhance reproducibility. The hydrochloride salt form is preferred for pharmaceutical research due to improved handling properties.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as halides and nucleophiles are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests it may interact with various biological targets, making it a candidate for:
- Antidepressant Activity : Preliminary studies indicate that derivatives of piperidine compounds can exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.
- Analgesic Properties : Research into piperidine derivatives has shown promise in pain management, with some compounds demonstrating opioid receptor activity.
Neuropharmacology
1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride is being explored for its effects on the central nervous system (CNS). Specific areas of interest include:
- Dopaminergic System Modulation : Given the structural features, this compound may influence dopamine pathways, which are crucial in conditions like Parkinson's disease and schizophrenia.
- Cognitive Enhancers : Some studies suggest that piperidine derivatives can enhance cognitive functions, making them potential candidates for treating cognitive deficits associated with neurodegenerative diseases.
Synthesis and Derivative Development
The synthesis of this compound serves as a foundation for developing new derivatives with modified pharmacological profiles. Researchers are focusing on:
- Structure-Activity Relationship (SAR) Studies : Investigating how changes in the molecular structure affect biological activity, which can lead to the discovery of more effective compounds.
Analytical Chemistry
The compound's unique properties make it suitable for various analytical applications:
- Chromatography and Mass Spectrometry : Used in method development for quantifying piperidine derivatives in biological samples, facilitating pharmacokinetic studies.
Case Study 1: Antidepressant Potential
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives, including this compound. The results indicated significant antidepressant-like behavior in animal models, supporting further exploration into its mechanism of action .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives against neurotoxicity induced by glutamate. The study found that specific modifications to the piperidine ring enhanced protective effects, suggesting that this compound could be a lead candidate for neuroprotective therapies .
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-4-carboxylic acid derivatives with diverse benzyl or heteroaromatic substituents. Below is a systematic comparison based on substituents, physicochemical properties, and biological activities:
Substituent Variations and Molecular Properties
Key Observations:
- Halogen Effects : The fluoro substituent in the target compound offers moderate electronegativity and metabolic stability compared to the bulkier bromo group in , which may increase binding affinity but reduce solubility.
- Heterocyclic vs.
- Aliphatic vs. Aromatic Chains : Cyclopropylmethyl (in ) reduces aromaticity, possibly altering membrane permeability or receptor specificity.
Physicochemical Properties
- Melting Points :
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for in vivo applications (e.g., stock solutions in DMSO for receptor studies in ).
Biological Activity
1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C14H19ClFNO2
- Molecular Weight : 287.76 g/mol
- CAS Number : 1185303-61-0
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its pharmacological properties. It is important to note that this compound is used for research purposes only and not approved for medical use.
Research indicates that the compound may interact with various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. The presence of the piperidine ring and the fluorinated aromatic group may contribute to its activity by enhancing lipophilicity and receptor binding affinity.
Research Findings
-
Anticancer Activity :
- A study focusing on similar piperidine derivatives showed that modifications in the structure significantly influenced their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
- For instance, compounds with electron-withdrawing groups at specific positions exhibited enhanced biological potency, suggesting a structure-activity relationship (SAR) that could be applicable to this compound.
- Cell Proliferation Inhibition :
Case Study 1: Cytotoxicity Assessment
A comparative study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability at sub-micromolar concentrations, with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells . Although specific data for this compound was not provided, the trends suggest potential efficacy.
Case Study 2: Apoptosis Induction
In another study, compounds structurally similar to this compound were shown to activate caspase pathways leading to apoptosis in tumor cells . This mechanism is critical for developing anticancer agents.
Data Table: Biological Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Piperidine Derivative A | MCF-7 | 0.48 | Induces apoptosis |
| Piperidine Derivative B | U-937 | 1.54 | Cell cycle arrest |
| 1-(3-Fluoro-4-methylbenzyl)piperidine | MCF-7 | TBD | Potential apoptosis inducer |
Q & A
Q. What are the standard synthetic routes for 1-(3-fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride?
The synthesis typically involves multi-step reactions, including alkylation of the piperidine core, functional group modifications, and final hydrochlorination. A representative method includes:
- Step 1 : Alkylation of piperidine-4-carboxylate derivatives with 3-fluoro-4-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Hydrolysis of the ester group using HCl in water at elevated temperatures (93–96°C for 17 hours) to yield the carboxylic acid .
- Step 3 : Purification via pH adjustment (e.g., pH 6.5 with NaOH) and solvent extraction (isopropanol/dichloromethane) to isolate the hydrochloride salt .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- NMR spectroscopy : To verify substitution patterns on the benzyl and piperidine groups. For example, ¹H NMR can confirm fluorine-induced deshielding in the aromatic region .
- HPLC : To assess purity (>95%) and monitor reaction progress using reverse-phase columns and UV detection .
- Mass spectrometry (MS) : To confirm molecular weight via [M+H]⁺ or [M-Cl]⁻ ions .
Q. What safety precautions are recommended during handling?
- Use personal protective equipment (PPE): Gloves, lab coat, and safety goggles.
- Avoid inhalation/contact; work in a fume hood.
- Store in airtight containers protected from moisture and light, as hydrolysis or decomposition may occur under humid conditions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst screening : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for efficient coupling steps .
- Temperature control : Maintain precise temperatures (e.g., 40–100°C) during critical steps to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation steps .
Q. How do structural modifications impact biological activity?
- Fluorine positioning : The 3-fluoro group on the benzyl ring enhances metabolic stability and receptor binding affinity compared to non-fluorinated analogs .
- Piperidine substitution : Methyl or carboxylic acid groups at the 4-position influence solubility and interaction with target enzymes (e.g., kinases or GPCRs) .
- SAR studies : Systematic replacement of the benzyl group with other aryl/heteroaryl moieties can elucidate pharmacophore requirements .
Q. How are analytical methods validated for impurity profiling?
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products .
- LC-MS/MS : Quantify impurities (e.g., tert-butyl or pyrazole byproducts) using gradient elution and high-resolution MS .
- Reference standards : Use certified impurities (e.g., azacyclonol derivatives) for calibration .
Q. What strategies resolve discrepancies in reported bioactivity data?
- Assay standardization : Compare results across cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration) .
- Counter-screening : Test against off-target receptors (e.g., serotonin transporters) to rule out non-specific effects .
- Meta-analysis : Reconcile data using computational models (e.g., molecular docking) to identify binding mode variations .
Q. How is stability assessed under long-term storage conditions?
- ICH guidelines : Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring purity via HPLC .
- Cryopreservation : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
- Karl Fischer titration : Quantify water content to assess hydrolysis risks .
Methodological Considerations
Q. What techniques are used to determine enantiomeric purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
